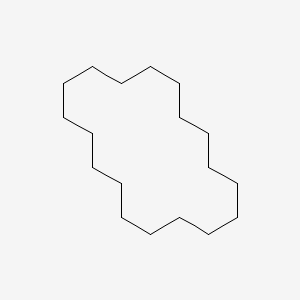
Cyclooctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctadecane is a cycloalkane with the molecular formula C18H36 . It is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms, forming a closed ring structure with 18 carbon atoms. This compound is known for its stability and is primarily used as an intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclooctadecane can be synthesized through various methods, including:
Carbon-Carbon Bond Formation Reactions: These reactions often require specific catalysts or high-temperature conditions.
Reduction or Condensation Reactions: this compound can also be prepared by reducing or condensing precursor compounds like cyclooctanol or cyclooctanone.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale hydrogenation processes. These processes involve the hydrogenation of long-chain alkenes or alkynes in the presence of metal catalysts under high pressure and temperature conditions .
Analyse Des Réactions Chimiques
Cyclooctadecane undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenation Reagents: Chlorine, bromine.
Major Products Formed:
Oxidation Products: Cyclooctadecanone, cyclooctadecanol.
Reduction Products: Smaller cycloalkanes, alkanes.
Substitution Products: Halogenated cyclooctadecanes.
Applications De Recherche Scientifique
Cyclooctadecane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: this compound is used in the study of lipid membranes and their properties.
Medicine: Research is ongoing to explore the potential use of this compound derivatives in drug delivery systems.
Industry: this compound is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclooctadecane involves its ability to interact with other molecules through van der Waals forces and hydrophobic interactions. These interactions allow this compound to form stable complexes with other compounds, which can be utilized in various applications such as drug delivery and material science .
Molecular Targets and Pathways:
Van der Waals Forces: this compound interacts with other molecules through weak van der Waals forces, which contribute to its stability and ability to form complexes.
Hydrophobic Interactions: The hydrophobic nature of this compound allows it to interact with other hydrophobic molecules, making it useful in applications involving lipid membranes and hydrophobic drug delivery.
Comparaison Avec Des Composés Similaires
Cyclooctadecane can be compared with other cycloalkanes such as cyclohexane, cyclooctane, and cyclododecane. Here are some key points of comparison:
Cyclohexane (C6H12): Cyclohexane is a smaller cycloalkane with six carbon atoms.
Cyclooctane (C8H16): Cyclooctane has eight carbon atoms and is more reactive than this compound due to its smaller ring size.
Cyclododecane (C12H24): Cyclododecane has twelve carbon atoms and is similar in stability to this compound.
Uniqueness of this compound: this compound’s larger ring size and stability make it unique among cycloalkanes. Its ability to form stable complexes and its applications in various fields highlight its versatility and importance in scientific research and industry .
Propriétés
Numéro CAS |
296-18-4 |
|---|---|
Formule moléculaire |
C18H36 |
Poids moléculaire |
252.5 g/mol |
Nom IUPAC |
cyclooctadecane |
InChI |
InChI=1S/C18H36/c1-2-4-6-8-10-12-14-16-18-17-15-13-11-9-7-5-3-1/h1-18H2 |
Clé InChI |
JNFIMRWCDIOUMT-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCCCCCCCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















